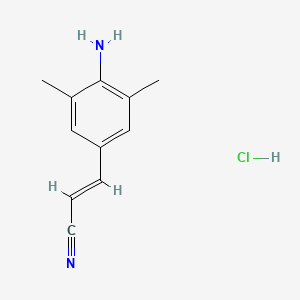

Tioclomarol-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

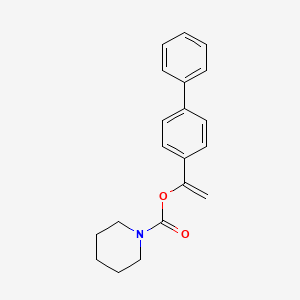

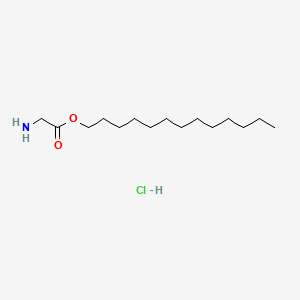

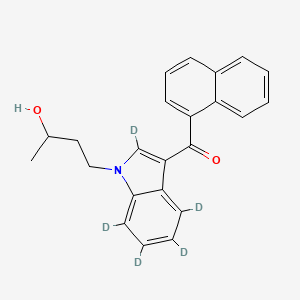

Molecular Structure Analysis

The molecular structure of Tioclomarol-d4 is represented by the formula C22H12D4Cl2O4S . Unfortunately, the detailed molecular structure analysis is not available in the retrieved sources.Physical and Chemical Properties Analysis

This compound is a white or off-white solid . It has a melting point of approximately 132-134℃ . It is soluble in chloroform and ether, slightly soluble in acetone and benzene, and almost insoluble in water . The molecular weight is 451.36 .Wissenschaftliche Forschungsanwendungen

Photocatalytic Sensors for Chemical Detection

A study highlighted the development of a novel photoelectrochemical sensor designed for the highly selective and sensitive detection of 2,4-dichlorophenoxyacetic acid, using modified TiO2 nanotubes. This approach, utilizing a molecularly imprinted polymer for selectivity, could be relevant for the detection and analysis of various chemical compounds, including potentially Tioclomarol-d4, in complex samples (Shi et al., 2011).

Percutaneous Absorption Studies

Another study investigated the percutaneous absorption of Octamethylcyclotetrasiloxane (D4) using the human skin/nude mouse model. Although this research focuses on a different compound, the methodologies applied for assessing skin absorption and the potential effects on human health could be adapted for studies on this compound to understand its dermal penetration and systemic distribution (Zaręba et al., 2002).

Photocatalytic Oxidation Studies

The impact of volatile methyl siloxanes (VMS) on photocatalytic systems was examined, with a focus on Octamethylcyclotetrasiloxane (D4) and its effects on the deactivation of TiO2 catalysts. Understanding the interaction between chemical compounds and photocatalytic processes is crucial for environmental remediation and could offer insights into how this compound or its derivatives might interact with similar photocatalytic setups (Lamaa et al., 2014).

Wirkmechanismus

Target of Action

Tioclomarol-d4 is a coumarin anticoagulant . It is a vitamin K antagonist . The primary target of this compound is vitamin K , which plays a crucial role in the coagulation cascade .

Mode of Action

As a vitamin K antagonist , this compound inhibits the action of vitamin K . Vitamin K is essential for the synthesis of certain proteins required for blood clotting. By inhibiting vitamin K, this compound disrupts the coagulation cascade, thereby exerting its anticoagulant effect .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade . By antagonizing vitamin K, this compound prevents the synthesis of vitamin K-dependent clotting factors in the liver. This disruption leads to a decrease in thrombin, which in turn reduces the conversion of fibrinogen to fibrin, ultimately inhibiting blood clot formation .

Result of Action

The primary molecular effect of this compound is the inhibition of vitamin K . This leads to a decrease in the synthesis of vitamin K-dependent clotting factors. On a cellular level, this results in a reduced ability for blood to clot, manifesting as an anticoagulant effect .

Eigenschaften

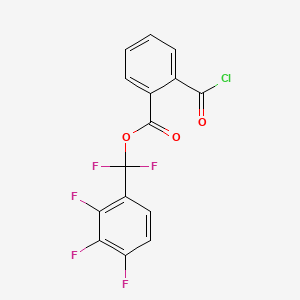

| { "Design of the Synthesis Pathway": "The synthesis of Tioclomarol-d4 involves the incorporation of four deuterium atoms into the Tioclomarol molecule. This can be achieved through a series of chemical reactions starting from commercially available precursors.", "Starting Materials": [ "4-Hydroxycoumarin", "Thionyl chloride", "Phosphorus pentachloride", "Deuterium oxide", "Sodium deuteroxide", "Ethanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Diethyl ether", "Methanol", "Hexane", "Acetone", "Titanium tetrachloride" ], "Reaction": [ "1. 4-Hydroxycoumarin is reacted with thionyl chloride and phosphorus pentachloride to form 4-chlorocoumarin.", "2. 4-Chlorocoumarin is reacted with deuterium oxide and sodium deuteroxide in ethanol to form 4-deuterochlorocoumarin-d4.", "3. 4-Deuterochlorocoumarin-d4 is reacted with sodium hydroxide and hydrochloric acid to form 4-deutero-3-hydroxycoumarin-d4.", "4. 4-Deutero-3-hydroxycoumarin-d4 is reacted with titanium tetrachloride in diethyl ether to form Tioclomarol-d4.", "5. Tioclomarol-d4 is purified by recrystallization from methanol/hexane or by precipitation from acetone/water.", "6. The final product is characterized by spectroscopic methods such as NMR and mass spectrometry to confirm its identity and purity." ] } | |

CAS-Nummer |

1346599-68-5 |

Molekularformel |

C22H16Cl2O4S |

Molekulargewicht |

451.35 |

IUPAC-Name |

3-[3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-(5-chlorothiophen-2-yl)-3-hydroxypropyl]-4-hydroxychromen-2-one |

InChI |

InChI=1S/C22H16Cl2O4S/c23-13-7-5-12(6-8-13)16(25)11-15(18-9-10-19(24)29-18)20-21(26)14-3-1-2-4-17(14)28-22(20)27/h1-10,15-16,25-26H,11H2/i5D,6D,7D,8D |

InChI-Schlüssel |

WRGOVNKNTPWHLZ-KDWZCNHSSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)C(CC(C3=CC=C(C=C3)Cl)O)C4=CC=C(S4)Cl)O |

Synonyme |

3-[3-(4-Chlorophenyl-d4)-1-(5-chloro-2-thienyl)-3-hydroxypropyl]-4-hydroxy-2H-1-benzopyran-2-one; Apegmone-d4; 3-[5-Chloro-α-(p-chloro-β-hydroxy(phen-d4)ethyl)-2-thenyl]-4-hydroxy-coumarin; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-Furo[2,3-E]indole](/img/structure/B584287.png)